Maleimide-DOTA-GA
Overview
Description
Mechanism of Action
Target of Action
Maleimide-DOTA-GA is a macrocyclic chelator that forms stable complexes with metals . It specifically reacts with free sulfhydryl groups, such as those found in cysteine residues . This makes it an effective tool for site-specific labeling of biomolecules, particularly those containing free sulfhydryl groups .
Mode of Action
The primary interaction of this compound is with free sulfhydryl groups, typically found in cysteine residues of proteins . The maleimide group in the compound forms a covalent bond with the sulfhydryl group, resulting in a stable adduct . This reaction is highly selective and occurs under mild conditions, which helps to preserve the bioactivity of the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the biomolecule it is bound to. As a chelator, it can form complexes with various metal ions, which can then be used for radiolabeling of biomolecules . This allows for the tracking of these molecules in biological systems, providing valuable information about their distribution and function .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the biomolecule it is bound to. As a radiolabeled compound, it can be tracked in vivo, providing information about its distribution, metabolism, and excretion . The compound has been shown to have good stability and a long half-life in blood, making it suitable for blood pool PET imaging .
Result of Action
The primary result of this compound action is the formation of a stable, radiolabeled complex with a target biomolecule . This allows for the in vivo tracking of the biomolecule, providing valuable information about its distribution and function. For example, it has been used to successfully detect transient micro-bleeding in a rat model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the maleimide-thiol reaction . Furthermore, the presence of other biomolecules with free sulfhydryl groups can potentially compete with the target molecule for binding with this compound .
Preparation Methods
The synthesis of Maleimide-DOTA-GA typically involves the conjugation of maleimide to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The maleimide group reacts specifically with sulfhydryl groups (thiols) under mild conditions, forming a stable thioether bond. The reaction is usually carried out in a one-pot process with tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) as the reducing agent to restore the reactive monomeric-free sulfhydryl form of the protein . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
This reaction is highly specific for thiols at a pH range of 6.5 to 7.5, resulting in the formation of a stable thioether linkage . The maleimide group can also react with amines at higher pH levels, although this is less common. The major product of these reactions is a thiosuccinimide product, which is stable under physiological conditions .
Scientific Research Applications
Maleimide-DOTA-GA is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for site-specific radiolabeling of biomolecules, enabling the study of molecular interactions and dynamics . In biology, it is employed in the development of radiolabeled probes for imaging and diagnostic purposes . In medicine, this compound is used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging . It is also used in the development of antibody-drug conjugates for targeted cancer therapy . In industry, it is utilized in the production of radiolabeled compounds for research and development .
Comparison with Similar Compounds
Maleimide-DOTA-GA is similar to other maleimide-functionalized chelators such as NOTA-maleimide and deferoxamine-maleimide. this compound is unique in its ability to form highly stable complexes with a wide range of metals, making it particularly versatile for radiolabeling applications . Other similar compounds include DOTA-functionalized peptides and antibody-drug conjugates, which also utilize maleimide chemistry for site-specific conjugation .
Similar Compounds
- NOTA-maleimide
- Deferoxamine-maleimide
- DOTA-functionalized peptides
- Antibody-drug conjugates
Properties
IUPAC Name |
5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFVHQBEMKKMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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